N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
N-((4-(2,5-Dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group, a thioether-linked thiazol-2-ylamino moiety, and a 3,4-dimethoxybenzamide side chain. The 1,2,4-triazole scaffold is widely utilized in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets .
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S2/c1-15-5-6-16(2)18(11-15)31-21(13-27-23(33)17-7-8-19(34-3)20(12-17)35-4)29-30-25(31)37-14-22(32)28-24-26-9-10-36-24/h5-12H,13-14H2,1-4H3,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDEHOMJIZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Molecular Docking and Binding Interactions
- Glide Docking (): High-accuracy docking methods predict that the thiazol-2-ylamino group in the target compound may form hydrogen bonds with kinase active sites, akin to acetamide-linked derivatives in .
- Dimethoxybenzamide : The methoxy groups could engage in hydrophobic interactions with aromatic residues (e.g., tyrosine or phenylalanine), similar to benzoyl-substituted triazoles in .
Pharmacokinetic and Toxicity Considerations
- Toxicity : Thiazole-containing compounds (e.g., ) exhibit low cytotoxicity at therapeutic doses, but the thioether linkage in the target compound may require evaluation for glutathione-mediated detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
